molecular formula C8H9N B1600511 3-Ethenyl-4-methylpyridine CAS No. 45658-39-7

3-Ethenyl-4-methylpyridine

Cat. No.: B1600511
CAS No.: 45658-39-7
M. Wt: 119.16 g/mol
InChI Key: RPNFBXZFXRYWKN-UHFFFAOYSA-N
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Description

3-Ethenyl-4-methylpyridine: is an organic compound with the molecular formula C8H9N . It is a derivative of pyridine, characterized by the presence of an ethenyl group at the third position and a methyl group at the fourth position on the pyridine ring. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethenyl-4-methylpyridine can be achieved through several methods. One common approach involves the alkylation of 4-methylpyridine with an appropriate ethenylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a base to facilitate the formation of the ethenyl group.

Industrial Production Methods: In industrial settings, the production of this compound often involves vapor-phase reactions . These reactions are conducted at elevated temperatures and may utilize catalysts such as zeolites to enhance the efficiency and yield of the desired product. The process is designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Ethenyl-4-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The compound can participate in substitution reactions, where the ethenyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: 3-Ethyl-4-methylpyridine.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 3-Ethenyl-4-methylpyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various coupling reactions, such as the Suzuki-Miyaura coupling.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They are explored as candidates for drug development due to their ability to interact with biological targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and versatility make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-ethenyl-4-methylpyridine depends on its specific application. In chemical reactions, the ethenyl group can participate in electrophilic addition and substitution reactions , while the pyridine ring can act as a nucleophile or base.

Molecular Targets and Pathways: In biological systems, the compound may interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

    3-Ethyl-4-methylpyridine: Similar structure but with an ethyl group instead of an ethenyl group.

    4-Methylpyridine: Lacks the ethenyl group, making it less reactive in certain types of reactions.

    3-Methylpyridine: Similar to 4-methylpyridine but with the methyl group at the third position.

Uniqueness: 3-Ethenyl-4-methylpyridine is unique due to the presence of both an ethenyl and a methyl group on the pyridine ring. This combination of functional groups imparts distinct reactivity and versatility, making it valuable in various chemical and industrial applications.

Properties

IUPAC Name

3-ethenyl-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N/c1-3-8-6-9-5-4-7(8)2/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNFBXZFXRYWKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436199
Record name 3-ethenyl-4-methyl-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45658-39-7
Record name 3-Ethenyl-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45658-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-ethenyl-4-methyl-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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